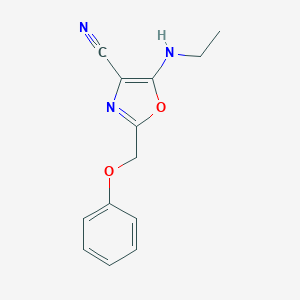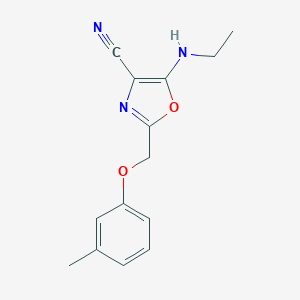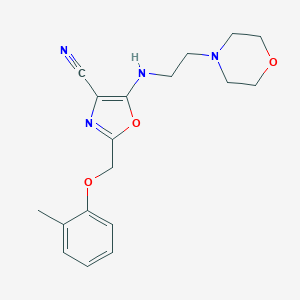![molecular formula C28H32N4O4 B383867 propan-2-yl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956501-08-9](/img/structure/B383867.png)
propan-2-yl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups including a pyrazole ring and a tetrahydropyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly polar molecule, which could have implications for its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. These could include properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Synthesis
The core structure of the compound resembles that of imidazole, which is known for its broad range of chemical and biological properties. Imidazole derivatives are used in the synthesis of various drugs, including antibacterial, antitumor, antidiabetic, and anti-inflammatory medications . The compound’s structure suggests it could be a precursor or an intermediate in the synthesis of new pharmacological agents.
Antimicrobial Activity
Given the similarity to imidazole compounds, which have demonstrated antimicrobial properties, this compound could be explored for its efficacy against bacteria and fungi. It may contribute to the development of new antimicrobial agents that can overcome antibiotic resistance .
Cancer Research
Imidazole derivatives have shown promise in antitumor activity. The compound’s structure indicates potential for use in the development of chemotherapeutic agents. Its efficacy in inhibiting cancer cell growth could be a significant area of research .
Anti-inflammatory Applications
The compound’s structural features suggest it may possess anti-inflammatory properties. Research into its application in treating inflammatory diseases could lead to the development of new anti-inflammatory drugs .
Chemical Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a crucial role in the development of drugs for infectious diseases. The compound could serve as a key intermediate in the synthesis of various heterocyclic compounds with high chemotherapeutic values .
Biological Studies of DNA Interactions
Imidazole is a fundamental component of DNA structures. The compound could be used in biological studies to understand DNA interactions and the synthesis of DNA analogs for research purposes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-16(2)35-23-13-12-20(14-18(23)5)25-22(15-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-17(3)4)19(6)29-28(34)30-26/h7-17,26H,1-6H3,(H2,29,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXAYGGFJITXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B383784.png)


![2-[(2-Methoxyphenoxy)methyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B383788.png)

![2-[(2-Methylphenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B383792.png)
![2-[(3-Methylphenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B383795.png)
![2-[(4-Chlorophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B383796.png)
![2-[(2-Methoxyphenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B383799.png)
![5-(Allylamino)-2-[(4-bromophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B383800.png)
![2-[(4-Bromophenoxy)methyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B383802.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B383804.png)
![2-[(3-Methylphenoxy)methyl]-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B383805.png)
![2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B383806.png)